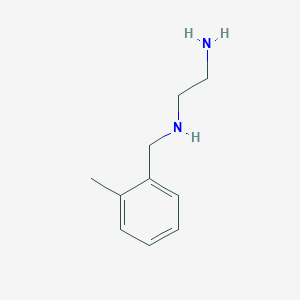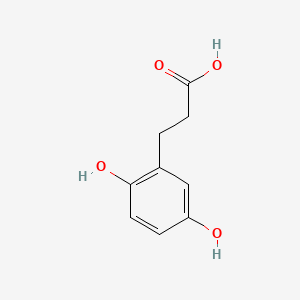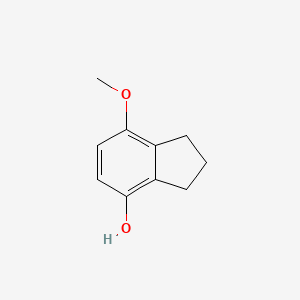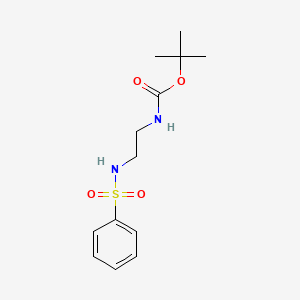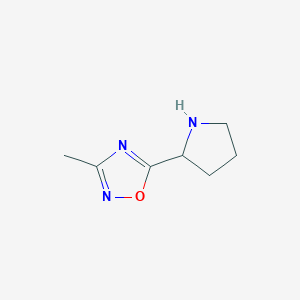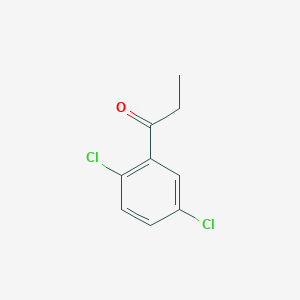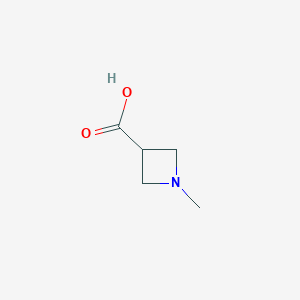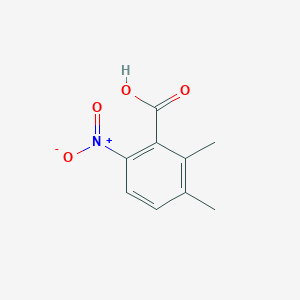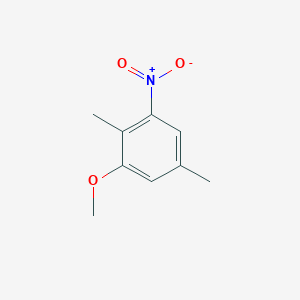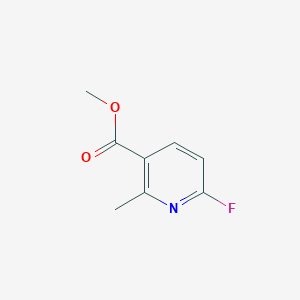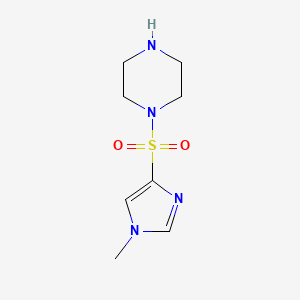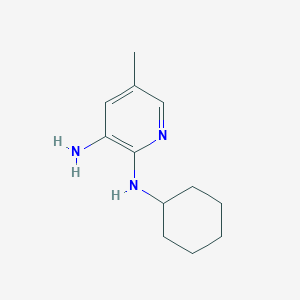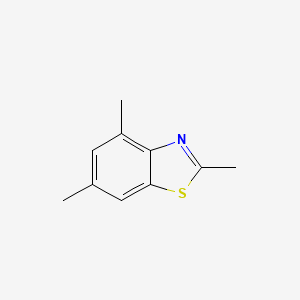![molecular formula C8H9N3S B1357939 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine CAS No. 859205-88-2](/img/structure/B1357939.png)
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It is used in targeted therapy, which refers to targeting only specific proteins or enzymes that are dysregulated in cancer . It is also a part of the nucleoside drug remdesivir used to treat broad-spectrum viral infections including SARS COVID-19 .
Synthesis Analysis
Various synthetic strategies have been developed to synthesize pyrrolo[2,1-f][1,2,4]triazine either starting from triazine or pyrrole . A newly developed synthetic methodology utilizes simple building blocks such as pyrrole, chloramine, and formamidine acetate . Triazine was obtained in 55% overall yield in a two-vessel-operated process .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen . It is an active structural motif of other drugs such as avapritinib and remdesivir .Chemical Reactions Analysis
The reaction conditions were critical in preventing the particles during the work-up process . The major steps in the synthesis include N-amination of methyl pyrrole-2-carboxylate using a suitable aminating agent (NH2Cl) to introduce .Applications De Recherche Scientifique
Antiviral Therapies
The pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in the antiviral drug Remdesivir . This drug has shown efficacy against a wide array of RNA viruses, including SARS/MERS-CoV, and has been approved for emergency treatment of severe COVID-19 symptoms . Derivatives of this compound have also been used in treating Ebola and other emerging viruses .
Cancer Treatment
As an integral part of several kinase inhibitors, this compound has been utilized in targeted cancer therapies. It’s found in drugs like Brivanib Alaninate , an antitumorigenic drug approved by the US FDA, and is also present in EGFR inhibitors that are in clinical phase II .
Inhibition of Cellular Proliferation
The compound has been studied for its role as an EGFR inhibitor in slowing down the proliferation of human colon tumor cell lines. This application is crucial for developing treatments that target specific pathways involved in cancer cell growth .
Antimicrobial Properties
Lastly, the antimicrobial potential of this compound is a field of interest. It could lead to the development of new antibiotics to combat resistant strains of bacteria and other pathogens.
Each of these applications represents a unique field of research where 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine could have significant impacts. The versatility of this compound makes it a valuable target for ongoing and future scientific studies. The information provided here is based on the current literature and highlights the diverse potential of this compound in various therapeutic areas .
Safety And Hazards
Orientations Futures
The process research community has embarked on rapid development of a practical commercial route to remdesivir since it emerged as a COVID-19 therapeutic . The recent advances made in the development of kinase inhibitors containing pyrrolo[2,1-f][1,2,4]triazine scaffold suggest promising future directions in this field.
Propriétés
IUPAC Name |
5-methyl-4-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-6-3-4-11-7(6)8(12-2)9-5-10-11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEJRILORDMTIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610280 |
Source


|
| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine | |
CAS RN |
859205-88-2 |
Source


|
| Record name | 5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

